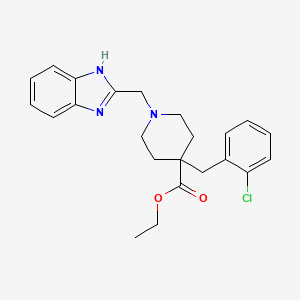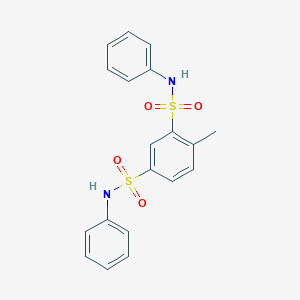![molecular formula C13H16N4O2S B5118105 butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate, commonly known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioester derivative of tetrazole and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
BPTA has been found to have a range of potential applications in scientific research. One of the most promising applications of BPTA is as a fluorescent probe for detecting thiol-containing proteins in biological samples. BPTA has been shown to selectively bind to thiol groups, allowing for the detection of specific proteins in complex biological mixtures. In addition, BPTA has been used as a tool for studying protein-protein interactions and as a substrate for enzymatic reactions.
Wirkmechanismus
The mechanism of action of BPTA is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of a protein and the tetrazole moiety of BPTA. This covalent bond results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
BPTA has been found to have a range of interesting biochemical and physiological effects. In addition to its use as a fluorescent probe, BPTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. BPTA has also been found to have antioxidant properties, and may be useful in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPTA in lab experiments is its high selectivity for thiol groups. This selectivity allows for the detection of specific proteins in complex biological mixtures. In addition, BPTA is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using BPTA is its potential toxicity. While BPTA has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
Zukünftige Richtungen
There are several potential future directions for research involving BPTA. One area of interest is the development of new fluorescent probes based on BPTA. These probes could be used to detect a wider range of thiol-containing proteins and could potentially be used in vivo. Another area of interest is the development of new thioester derivatives of tetrazole with different biochemical and physiological effects. Finally, further research is needed to fully understand the mechanism of action of BPTA and its potential toxicity in vivo.
Conclusion:
In conclusion, BPTA is a thioester derivative of tetrazole that has been extensively studied for its potential applications in scientific research. The synthesis of BPTA is relatively simple, and the compound has been found to have a range of interesting biochemical and physiological effects. While there are some limitations to using BPTA in lab experiments, there are also several potential future directions for research involving this compound.
Synthesemethoden
The synthesis of BPTA involves the reaction of butyl bromoacetate with sodium azide to form butyl azidoacetate. This intermediate is then reacted with phenyl isothiocyanate to form the final product, BPTA. The synthesis of BPTA is a relatively simple process, and the compound can be obtained in high yields.
Eigenschaften
IUPAC Name |
butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-3-9-19-12(18)10-20-13-14-15-16-17(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCOPEXDMDENPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)